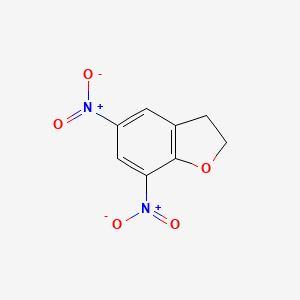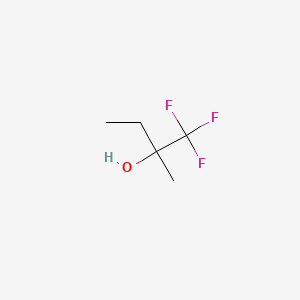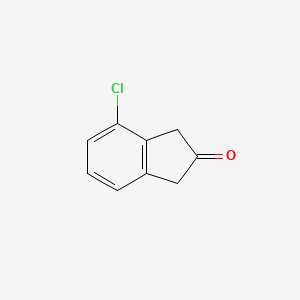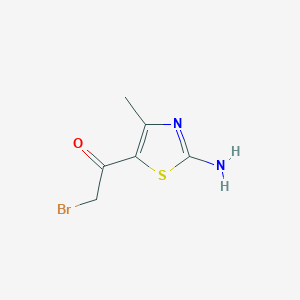![molecular formula C14H8F3N B1357676 2-[4-(Trifluoromethyl)phenyl]benzonitrile CAS No. 91748-21-9](/img/structure/B1357676.png)
2-[4-(Trifluoromethyl)phenyl]benzonitrile
説明
2-[4-(Trifluoromethyl)phenyl]benzonitrile is an organic compound with the molecular formula C14H8F3N It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to a benzonitrile moiety
作用機序
Target of Action
It’s known that trifluoromethyl group-containing compounds have been used in various fda-approved drugs
Mode of Action
It’s known that the compound participates in nickel-catalyzed arylcyanation reactions . The trifluoromethyl group in the compound could potentially interact with its targets in a unique way due to the presence of fluorine atoms .
Biochemical Pathways
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
As a key intermediate in the synthesis of certain compounds , its effects would largely depend on the final compound it contributes to.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)phenyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-(trifluoromethyl)benzaldehyde and benzonitrile.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Catalysts: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often employed. This involves the use of a palladium catalyst (e.g., Pd(PPh3)4) and a boronic acid derivative of benzonitrile.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield amines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-[4-(trifluoromethyl)phenyl]benzoic acid.
Reduction: Formation of 2-[4-(trifluoromethyl)phenyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-(Trifluoromethyl)phenyl]benzonitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting central nervous system disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar structure but lacks the additional phenyl ring.
2-(Trifluoromethyl)benzonitrile: Similar structure but with the trifluoromethyl group attached to a different position on the benzene ring.
4-(Trifluoromethyl)phenylacetonitrile: Contains a methylene bridge between the phenyl ring and the nitrile group.
Uniqueness
2-[4-(Trifluoromethyl)phenyl]benzonitrile is unique due to the presence of both the trifluoromethyl group and the benzonitrile moiety, which confer distinct chemical and physical properties
特性
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEFGWAHOWAUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602479 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91748-21-9 | |
| Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91748-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-2-carbonitrile, 4'-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B1357603.png)









